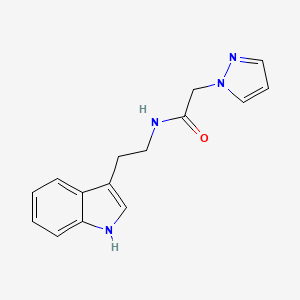
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide, also known as IPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. IPEA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibited significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing compounds with beneficial health effects. The study's focus on hydrogen bonding and self-assembly processes in these complexes provides valuable insights into designing and synthesizing new compounds with desired properties (Chkirate et al., 2019).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research demonstrates the relevance of pyrazole and acetamide derivatives in pharmaceutical synthesis, especially for diseases such as malaria (Magadum & Yadav, 2018).
Insecticidal Assessment Against Cotton Leafworm
Fadda et al. (2017) utilized a novel 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study illustrates the application of acetamide derivatives in agriculture, particularly in pest management and control strategies (Fadda et al., 2017).
Novel Synthesis Approaches and Biological Activities
Rasapalli et al. (2013) reported on the synthesis of pyrazolones with potential antibacterial activity, derived from an attempted Fischer-Indole synthesis that unexpectedly led to pyrazolone derivatives. This research not only sheds light on novel synthetic pathways but also emphasizes the potential of these compounds in developing new antibacterial agents (Rasapalli et al., 2013).
Anti-inflammatory Drug Design and Analysis
Al-Ostoot et al. (2020) focused on the design, synthesis, and pharmacological evaluation of an indole acetamide derivative for anti-inflammatory applications. Their work, involving molecular docking analysis and in silico modeling, highlights the therapeutic potential of acetamide derivatives in treating inflammation-related conditions (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(11-19-9-3-7-18-19)16-8-6-12-10-17-14-5-2-1-4-13(12)14/h1-5,7,9-10,17H,6,8,11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZSCEANBRJWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

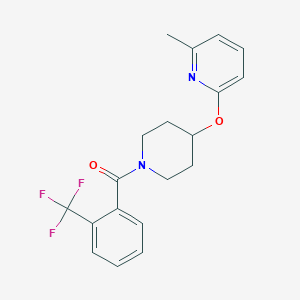
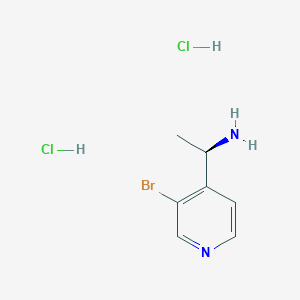
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)
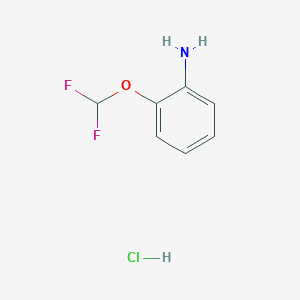
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
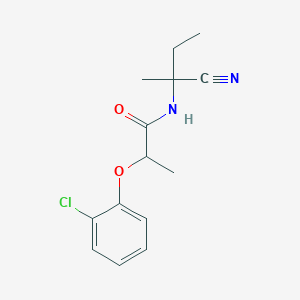
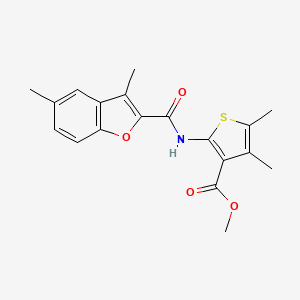
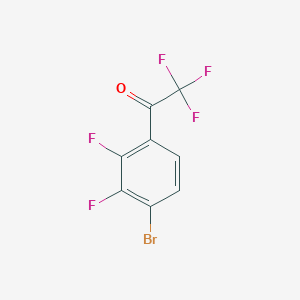
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
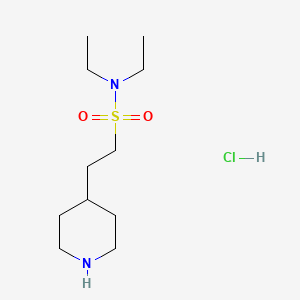
![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)